molecular formula C20H24N2O4 B5910190 N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide

N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide

Cat. No. B5910190
M. Wt: 356.4 g/mol
InChI Key: YWCQKKGLXGBROQ-CIIODKQPSA-N
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Description

N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide, commonly known as HNTD, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. HNTD is a member of the bicyclic amide family of compounds and has a unique structure that makes it highly versatile and useful in a wide range of applications.

Mechanism of Action

The mechanism of action of HNTD is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. This inhibition can lead to a variety of physiological effects, including anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
HNTD has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that HNTD can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that HNTD can reduce tumor growth and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HNTD in lab experiments is its versatility. HNTD can be used in a wide range of applications, from medicine to materials science. However, one limitation of using HNTD in lab experiments is its cost. HNTD is a relatively expensive compound, which can make it difficult to use in large-scale experiments.

Future Directions

There are many potential future directions for research on HNTD. One area of research could focus on developing new methods for synthesizing HNTD that are more cost-effective. Another area of research could focus on exploring the potential use of HNTD in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on exploring the potential use of HNTD in creating new materials with unique properties. Overall, the potential applications for HNTD are vast, and there is still much to be learned about this fascinating compound.

Synthesis Methods

HNTD can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Microbial synthesis involves the use of microorganisms to produce the compound.

Scientific Research Applications

HNTD has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, HNTD has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, HNTD has been studied for its potential use as a pesticide and herbicide. In materials science, HNTD has been studied for its potential use in creating new materials with unique properties.

properties

IUPAC Name

(4Z,8E)-N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c23-18-13-14(22(25)26)11-12-17(18)21-20(24)19-15-9-7-5-3-1-2-4-6-8-10-16(15)19/h3-6,11-13,15-16,19,23H,1-2,7-10H2,(H,21,24)/b5-3-,6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCQKKGLXGBROQ-CIIODKQPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC2C(C2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)CCC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C/C=C\CCC2C(C2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)CC/C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid (2-hydroxy-4-nitrophenyl)amide

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